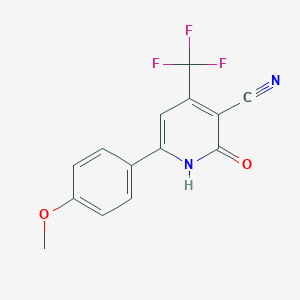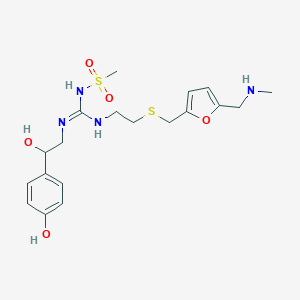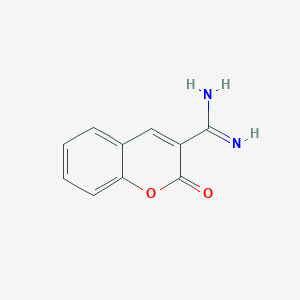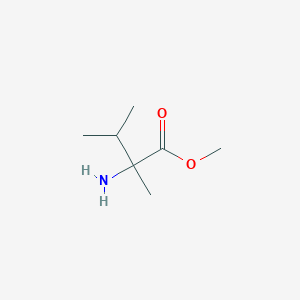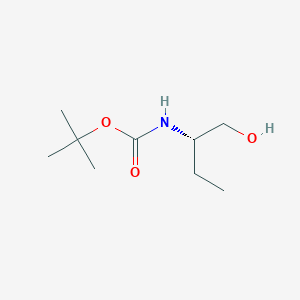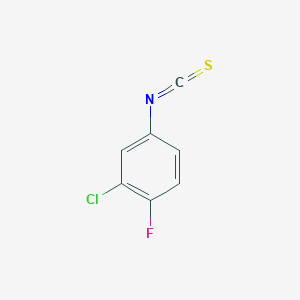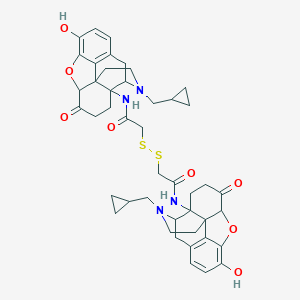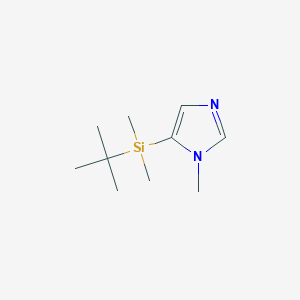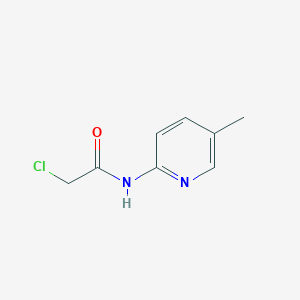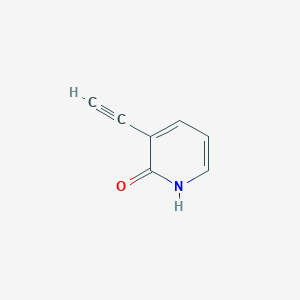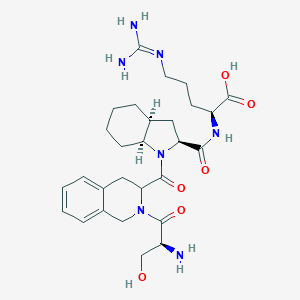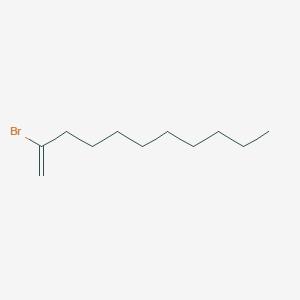
2-Bromoundec-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoundec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to the second carbon of an undecene chain, which is an eleven-carbon alkene. This compound is not explicitly discussed in the provided papers, but its chemistry can be inferred from related bromoalkenes and bromoalkynes that are the subjects of the studies.
Synthesis Analysis
The synthesis of bromoalkenes and related compounds can be achieved through various methods. For instance, the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes is a method that can create bromoalkenes with a lactone group, which could potentially be adapted for the synthesis of 2-bromoundec-1-ene . Another method involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which could be a starting point for synthesizing halogenated alkenes . Additionally, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using N-bromosuccinimide and organocatalytic activation indicates a potential pathway for introducing bromine into organic molecules .
Molecular Structure Analysis
The molecular structure of 2-bromoundec-1-ene would consist of a long carbon chain with a double bond at one end and a bromine atom attached to the second carbon. The presence of the bromine atom can influence the reactivity and stereochemistry of the molecule. For example, the stereoselective formation of a stereogenic center and an axially chiral allene is observed in the bromolactonization of conjugated enynes . This suggests that the introduction of bromine into alkenes can lead to the formation of stereocenters and influence the overall molecular geometry.
Chemical Reactions Analysis
Bromoalkenes, such as 2-bromoundec-1-ene, can participate in various chemical reactions. The papers describe reactions like the Diels-Alder and cross-coupling reactions, which are typical for diene and alkyne derivatives . The bromine atom in these compounds can act as a reactive site for further functionalization, as seen in the bromination of 2,3-diarylcyclopent-2-en-1-ones . Moreover, the presence of bromine can facilitate rearrangements and the formation of complex structures, as demonstrated by the photochemical synthesis and rearrangement of brominated tetracyclo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromoundec-1-ene would be influenced by the presence of the bromine atom and the double bond. Bromine is a heavy atom that can increase the molecular weight and influence the boiling point and density of the compound. The double bond introduces unsaturation, which can affect the compound's stability and reactivity. The papers do not directly discuss the properties of 2-bromoundec-1-ene, but the synthesis and reactions of similar brominated compounds suggest that they are generally reactive and can be used to create a variety of derivatives .
科学的研究の応用
Biochemical Research and Toxicology
Research on 1-bromopropane has focused on its biochemical effects and toxicological profile. For example, studies have investigated the neurotoxic effects of 1-bromopropane on the central nervous system of rats, showing dose-dependent biochemical changes such as decreased gamma-enolase and glutathione levels, which suggest potential neurotoxicity mechanisms (Wang et al., 2002); (Wang et al., 2003). These findings contribute to understanding the biochemical pathways affected by brominated compounds and their implications for neurotoxicity.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of bromopropanes has been a significant area of study. 2-Bromopropane, used in industries as a solvent, was found to cause reproductive and hematopoietic disorders. Research comparing 1-bromopropane and 2-bromopropane has identified distinct toxicological profiles and target cells affected by these compounds (Ichihara, 2005). These studies highlight the importance of understanding specific effects of various brominated compounds on reproductive health.
Analytical and Detection Methods
Developments in analytical methods for detecting bromopropanes in biological samples are crucial for monitoring exposure and studying toxicology. A procedure for quantifying 1- and 2-bromopropane in human urine has been developed, demonstrating the ability to detect these compounds at low concentrations, which is essential for occupational health and safety assessments (B'hymer & Cheever, 2005).
Environmental and Health Safety
Studies on 1-bromopropane as an alternative to ozone layer-depleting solvents have shown that it can be neurotoxic, indicating the need for caution in its use and handling in the workplace (Ichihara et al., 2000). Research like this is critical for developing safer industrial practices and protecting worker health.
Potential Therapeutic Applications
While the focus was requested away from drug use and dosage, it's worth noting that brominated compounds have been studied for potential therapeutic applications, such as in the treatment of diabetes with bromocriptine, a brominated drug (DeFronzo, 2011). Such research underscores the broader scope of brominated compounds in scientific inquiry, extending beyond toxicity to explore beneficial uses.
特性
IUPAC Name |
2-bromoundec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIDTBEPMDSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373769 |
Source


|
| Record name | 2-bromoundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoundec-1-ene | |
CAS RN |
145732-28-1 |
Source


|
| Record name | 2-bromoundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

